7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a hydrazinyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl and hydrazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events that lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
- 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-(2-chlorobenzyl)-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of the chlorobenzyl and hydrazinyl groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15ClN6O2 |
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Molecular Weight |
334.76 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H15ClN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-5-3-4-6-9(8)15/h3-6H,7,16H2,1-2H3,(H,17,18) |
InChI Key |
ZXIXMFYQHOVGFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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